3',5'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups at the 3’ and 5’ positions and an aldehyde group at the 3 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available fluoroarenes.
Nucleophilic Aromatic Substitution: Sodium methoxide is used to introduce methoxy groups via nucleophilic aromatic substitution.
Suzuki Coupling: Selected mono- and dimethoxy haloarenes are coupled with chlorinated phenylboronic acids using Suzuki coupling to form the desired biphenyl structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Sodium methoxide (NaOMe) is used for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Environmental Science: It is studied for its role in the degradation of polychlorinated biphenyls (PCBs) and other environmental pollutants.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its aldehyde and methoxy groups.
Pathways: It can participate in redox reactions, nucleophilic substitutions, and other chemical pathways, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxy-1,1’-biphenyl: Similar structure but lacks the aldehyde group.
3,3’-Dimethoxy-4,4’-diyl-bis(2,5-diphenyl-2H-tetrazolium) dichloride: Contains additional functional groups and is used in different applications.
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C15H14O3/c1-17-14-7-13(8-15(9-14)18-2)12-5-3-4-11(6-12)10-16/h3-10H,1-2H3 |
InChI Key |
ANELIUUIZXXDDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC(=C2)C=O)OC |
Origin of Product |
United States |
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